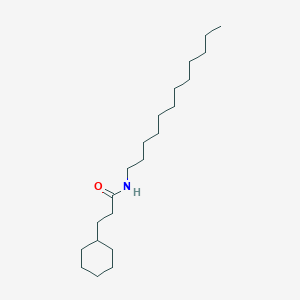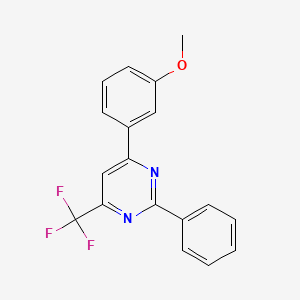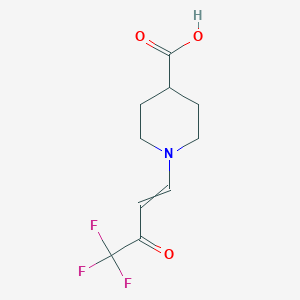![molecular formula C13H9BClNO3 B13713668 (4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid](/img/structure/B13713668.png)
(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid is a boronic acid derivative that features a benzoxazole ring substituted with a chloro and phenyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid typically involves the formation of the benzoxazole ring followed by the introduction of the boronic acid group. One common method is the reaction of 4-chloro-2-phenylbenzoxazole with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This involves the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions: (4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is facilitated by palladium catalysts.
Oxidation: Boronic acids can be oxidized to form phenols.
Substitution: The chloro group on the benzoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenolic derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
科学的研究の応用
(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid has several applications in scientific research:
作用機序
The mechanism by which (4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid exerts its effects is primarily through its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic structures.
類似化合物との比較
Phenylboronic Acid: Lacks the benzoxazole ring and chloro substitution, making it less versatile in certain synthetic applications.
4-Chlorophenylboronic Acid: Similar in structure but lacks the benzoxazole ring, limiting its use in bioactive molecule synthesis.
2-Phenylbenzoxazole: Lacks the boronic acid group, making it unsuitable for Suzuki-Miyaura coupling.
Uniqueness: (4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid is unique due to its combination of a boronic acid group with a benzoxazole ring, allowing it to participate in a wide range of chemical reactions and making it valuable in both synthetic and medicinal chemistry .
特性
分子式 |
C13H9BClNO3 |
|---|---|
分子量 |
273.48 g/mol |
IUPAC名 |
(4-chloro-2-phenyl-1,3-benzoxazol-7-yl)boronic acid |
InChI |
InChI=1S/C13H9BClNO3/c15-10-7-6-9(14(17)18)12-11(10)16-13(19-12)8-4-2-1-3-5-8/h1-7,17-18H |
InChIキー |
BLQICSLMBQWKAY-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C(=C(C=C1)Cl)N=C(O2)C3=CC=CC=C3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
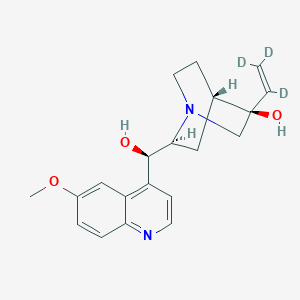
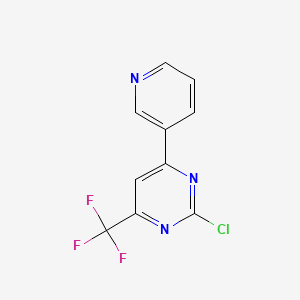
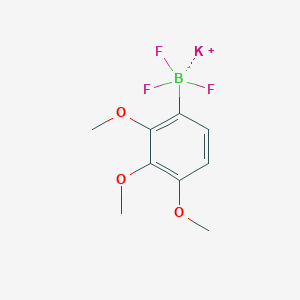
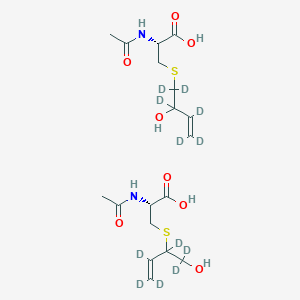
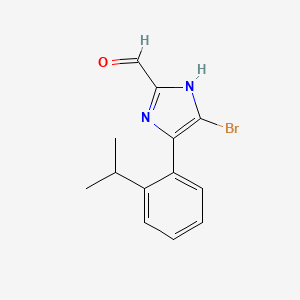
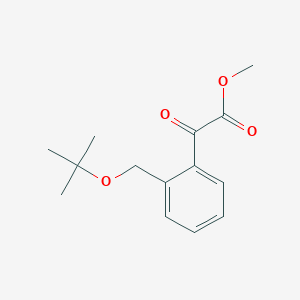
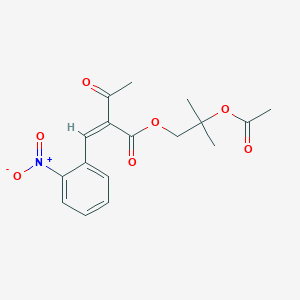
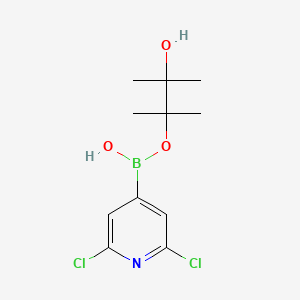
![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13713632.png)
